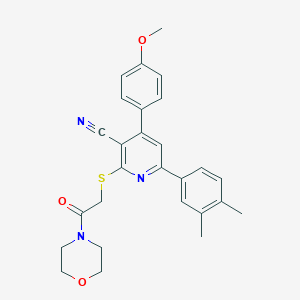
6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.
- Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.
- Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Thiosemicarbazones | Glioblastoma | 10-100 |
| Thiosemicarbazones | Breast Adenocarcinoma | 5-50 |
These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .
Case Studies
- In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.
- Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNAKKVBKDFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














